molecular formula C14H16N2 B7671804 4-ethyl-N-(pyridin-4-ylmethyl)aniline

4-ethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B7671804
M. Wt: 212.29 g/mol
InChI Key: SNZVTCLGJFEIAU-UHFFFAOYSA-N
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Description

4-ethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-4-ylmethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)pyridine with ethylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethylaniline attacks the carbon atom of the chloromethyl group in 4-(chloromethyl)pyridine, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

4-ethyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-(pyridin-3-ylmethyl)aniline
  • 4-ethyl-N-(pyridin-2-ylmethyl)aniline
  • N-(pyridin-4-ylmethyl)aniline

Uniqueness

4-ethyl-N-(pyridin-4-ylmethyl)aniline is unique due to the specific positioning of the ethyl and pyridin-4-ylmethyl groups. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the pyridine ring can influence the compound’s binding affinity to specific targets, thereby affecting its efficacy in various applications.

Properties

IUPAC Name

4-ethyl-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZVTCLGJFEIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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